3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiroheterocyclic compounds. These compounds are characterized by their unique structural framework, which includes a spiro connection between two heterocyclic rings. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with various nucleophiles. One common method includes the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 1,2- and 1,3-dinucleophiles, followed by three-component cyclocondensations with arylamines and 2-mercapto-acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticoagulant properties and potential use in treating thrombotic diseases.
Mechanism of Action
The mechanism of action of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of coagulation factors Xa and XIa by binding to their active sites and preventing their catalytic activity . This inhibition disrupts the blood coagulation cascade, thereby reducing the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
- Spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinoline]
- Spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinoline]
- Spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinoline]
- Spiro[β-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline]
Uniqueness
The uniqueness of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific structural features, such as the presence of a hydroxyphenyl group and the spiro connection between the pyrroloquinoline and thiazolidine rings. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-6',9',11',11'-tetramethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C23H22N2O3S/c1-13-9-17-14(2)11-22(3,4)25-20(17)18(10-13)23(21(25)28)24(19(27)12-29-23)15-5-7-16(26)8-6-15/h5-11,26H,12H2,1-4H3 |
InChI Key |
PQUSMSKDJBVHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(C(=O)CS4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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